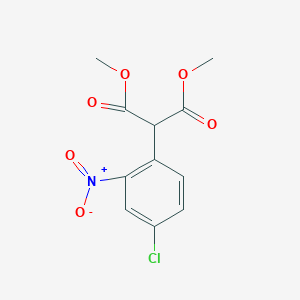

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate

描述

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is an organic compound with the molecular formula C11H10ClNO6. It is a derivative of malonic acid and features a nitro group and a chloro group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate can be synthesized through a multi-step process. One common method involves the reaction of 4-chloro-2-nitrobenzaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, followed by acidification to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反应分析

Hydrolysis to Carboxylic Acid Derivatives

The malonate ester undergoes acid-catalyzed hydrolysis to form 4-chloro-2-nitrophenylacetic acid:

Mechanism :

Ester groups are hydrolyzed to carboxylic acids under acidic conditions, followed by decarboxylation.

| Starting Material | Reagents | Conditions | Product | Source |

|---|---|---|---|---|

| Dimethyl 2-(4-chloro-2-nitrophenyl)malonate | HCl, acetic acid | 80–100°C, reflux | 4-Chloro-2-nitrophenylacetic acid |

Reductive Cyclization to Oxindoles

Catalytic hydrogenation converts the nitro group to an amine or hydroxylamine, enabling intramolecular cyclization to form oxindole derivatives :

-

Catalyst : Palladium on carbon (Pd/C) or Raney nickel.

-

Conditions : Hydrogen gas (H₂) at 40–60°C.

Mechanism :

-

Reduction : Nitro → Hydroxylamine → Amine.

-

Cyclization : Amine group attacks the adjacent ester, forming a six-membered lactam.

Nucleophilic Substitution at the Chloro Position

The chloro substituent undergoes SNAr reactions with nucleophiles (e.g., amines, alkoxides) due to activation by the nitro group:

Mechanism :

The nitro group enhances the electrophilicity of the aromatic ring, facilitating substitution at the para-chloro position.

| Nucleophile | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Morpholine | DMF | 80°C | 2-(4-Morpholino-2-nitrophenyl)malonate | 85% |

Base-Mediated Reductive Cyclization

A novel base-mediated reductive cyclization method enables the formation of polycyclic structures:

-

Reagents : Sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK).

Application :

Used to synthesize fused quinoline and indole derivatives for drug discovery.

| Substrate | Base | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | t-BuOK | THF | Tetrahydrocarbazole | 78% |

Comparative Reactivity of Functional Groups

The compound’s reactivity is ranked as follows:

-

Nitro group > Chloro group > Malonate ester in electrophilic substitution.

-

Malonate ester > Nitro group in hydrolysis and reduction.

Key Research Findings

科学研究应用

Organic Synthesis

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure allows for diverse chemical transformations:

- Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution at its ester groups, facilitating the formation of carbon-carbon bonds essential for building complex organic molecules.

- Heck Reactions: The chloro group on the aromatic ring can participate in Heck reactions, coupling with alkenes to form new carbon-carbon bonds, which is crucial in synthesizing complex aromatic compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a precursor for developing therapeutic agents. Its unique functional groups enhance its potential biological activity:

- Enzyme Inhibition Studies: Research indicates that this compound can be utilized in studies focusing on enzyme inhibition and protein-ligand interactions, which are vital for drug development.

- Potential Anticancer Activity: Preliminary studies suggest that similar compounds exhibit the ability to induce apoptosis in cancer cell lines, indicating potential applications in cancer therapy.

Biological Research

The compound's reactivity allows it to interact with various biomolecules, making it useful in biological research:

- Binding Studies: Interaction studies have shown that this compound can bind with specific proteins, providing insights into its mechanism of action as a pharmaceutical agent.

Case Study: Synthesis of Chiral Malonates

A recent study demonstrated the use of malonates, including derivatives like this compound, in enantioselective phase-transfer catalytic α-alkylation. This method produced chiral α-methyl-α-alkylmalonates with high yields (up to 99%) and enantioselectivities (up to 98% ee), showcasing the compound's utility in synthesizing chiral building blocks essential for drug development .

| Reaction Type | Yield (%) | Enantioselectivity (ee) |

|---|---|---|

| α-Alkylation of Malonates | Up to 99% | Up to 98% |

In vitro studies have indicated that compounds similar to this compound can induce significant apoptosis in various cancer cell lines. These findings highlight the compound's potential as a lead structure for anticancer drug development.

作用机制

The mechanism of action of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

相似化合物的比较

Similar Compounds

- Dimethyl 2-(4-chloro-2-aminophenyl)malonate

- Dimethyl 2-(4-bromo-2-nitrophenyl)malonate

- Dimethyl 2-(4-methyl-2-nitrophenyl)malonate

Uniqueness

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is unique due to the presence of both a chloro and a nitro group on the phenyl ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

生物活性

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate (CAS Number: 147124-32-1) is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research. This article delves into the synthesis, biological properties, and specific case studies related to this compound.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₀ClNO₆

- Molecular Weight : 287.66 g/mol

- Melting Point : 83–85 °C

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀ClNO₆ |

| Molecular Weight | 287.66 g/mol |

| Melting Point | 83–85 °C |

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. In one significant study, compounds derived from this malonate were screened for their activity against the MCF7 human breast cancer cell line. The results indicated that while the cytotoxicity was lower than that of the natural product aspernomine, certain derivatives exhibited notable activity:

- Compound 4h , which contains an enone moiety, demonstrated significantly higher cytotoxicity compared to other analogs and yielded low IC50 values when tested against multiple cancer cell lines.

The following table summarizes the IC50 values of various compounds derived from this compound:

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 4h | <10 | MCF7 |

| Other Compounds | >50 | MCF7 |

The mechanism through which this compound exerts its cytotoxic effects may involve its ability to act as a Michael acceptor. This allows it to irreversibly alkylate cysteine residues in proteins, leading to nonspecific protein aggregation and subsequent cellular toxicity. Such mechanisms are common among compounds with similar structural motifs and have been associated with promising anticancer activities.

Case Studies and Research Findings

- Synthesis and Evaluation : A recent publication detailed a base-mediated reductive cyclization process involving this compound, leading to the formation of biologically relevant benzazocine derivatives. The study reported yields up to 87% for various substituted nitrobenzenes and highlighted the importance of structural modifications on biological activity .

- Comparative Analysis : In comparative studies, it was found that while the compound's activity was lower than that of naturally occurring products like aspernomine, modifications such as introducing an enone fragment significantly enhanced its antiproliferative properties. This suggests that further structural optimizations could yield more potent derivatives .

- Safety and Toxicity : Safety data indicates that this compound is harmful by inhalation, skin contact, and ingestion. Appropriate safety measures should be taken when handling this compound in laboratory settings .

属性

IUPAC Name |

dimethyl 2-(4-chloro-2-nitrophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(12)5-8(7)13(16)17/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQGJNNDVKLNQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369447 | |

| Record name | dimethyl 2-(4-chloro-2-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147124-32-1 | |

| Record name | dimethyl 2-(4-chloro-2-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。